molecular formula C20H28N2O5S B5312266 Ethyl 1-{[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxylate

Ethyl 1-{[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxylate

Cat. No.: B5312266
M. Wt: 408.5 g/mol
InChI Key: CAJXDZOHRJABCV-UHFFFAOYSA-N
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Description

Ethyl 1-{[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine rings. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidine Ring: This step often involves the use of pyrrolidine derivatives and suitable coupling reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1-{[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-{[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylates.

Uniqueness

Ethyl 1-{[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxylate is unique due to its combination of structural features, including the presence of both piperidine and pyrrolidine rings, as well as the sulfonyl group. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 1-(4-methyl-3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S/c1-3-27-20(24)16-8-12-21(13-9-16)19(23)17-7-6-15(2)18(14-17)28(25,26)22-10-4-5-11-22/h6-7,14,16H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJXDZOHRJABCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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